molecular formula C12H17ClO2 B7860688 (5-Chloro-2-pentoxyphenyl)methanol

(5-Chloro-2-pentoxyphenyl)methanol

Cat. No.: B7860688
M. Wt: 228.71 g/mol
InChI Key: GUGZKBGWPVMASD-UHFFFAOYSA-N
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Description

(5-Chloro-2-pentoxyphenyl)methanol is a chlorinated aromatic alcohol characterized by a pentoxy chain at the 2-position and a hydroxymethyl group attached to a benzene ring substituted with chlorine at the 5-position. Its physicochemical properties, such as lipophilicity and stability, can be inferred through comparisons with structurally related compounds.

Properties

IUPAC Name

(5-chloro-2-pentoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO2/c1-2-3-4-7-15-12-6-5-11(13)8-10(12)9-14/h5-6,8,14H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGZKBGWPVMASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(5-Chloro-2-pentoxyphenyl)methanol: undergoes several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines .

  • Substitution Reactions: The compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

  • Substitution Reactions: Electrophilic reagents such as nitric acid and halogens are employed.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Nitro derivatives, halogenated compounds, and other substituted derivatives.

Scientific Research Applications

(5-Chloro-2-pentoxyphenyl)methanol: has various applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

(5-Chloro-2-pentoxyphenyl)methanol: can be compared with other similar compounds such as 5-chloro-2-methylphenol and 2-chloro-5-hydroxybenzene . The presence of the pentoxy and methanol groups makes it unique, providing different chemical and biological properties compared to these compounds.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Analysis and Functional Group Impact

The table below compares key structural features and inferred properties of (5-Chloro-2-pentoxyphenyl)methanol with structurally related compounds from the evidence:

Compound Name Chlorophenyl Position Key Substituents Primary Use (If Known) Predicted LogP* Stability in Methanol ()
This compound 5-Cl, 2-Opent Methanol, pentoxy Not specified ~3.5–4.0 Likely high
Metconazole () 4-Cl Triazole, cyclopentanol Fungicide ~3.8 Moderate
Acifluorfen () N/A (CF₃ at 4-position) Nitro, trifluoromethyl phenoxy Herbicide ~4.2 Low (due to nitro group reactivity)
5-(3-Chlorophenyl)-2-phenylpyrrole () 3-Cl Pyrrole, phenyl Synthetic intermediate ~3.0 Not tested

*Predicted LogP values are estimated using fragment-based methods (e.g., octanol-water partitioning).

Key Observations:
  • Lipophilicity: The pentoxy chain in this compound likely increases its lipophilicity compared to shorter-chain analogs (e.g., methoxy or ethoxy derivatives), enhancing membrane permeability but reducing water solubility .
  • Methanol Group: The hydroxymethyl moiety could improve hydrogen-bonding capacity relative to non-hydroxylated compounds (e.g., acifluorfen), aiding in solubility but increasing susceptibility to oxidation .

Stability and Analytical Handling

highlights that chlorinated aromatic compounds, such as benzene derivatives, exhibit better recovery in methanol-preserved samples compared to bulk methods due to reduced volatility and degradation. For this compound, methanol preservation would likely mitigate biases during soil or environmental analysis, similar to trends observed for chlorinated benzenes and xylenes .

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